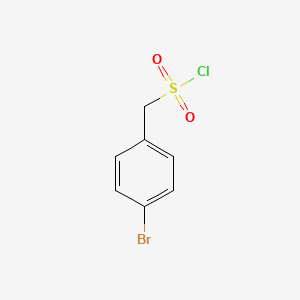

4-Bromobenzylsulfonyl chloride

Description

Properties

IUPAC Name |

(4-bromophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWFWGJZPHCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344675 | |

| Record name | 4-Bromobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-69-4 | |

| Record name | 4-Bromobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-phenyl)-methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylsulfonyl chloride can be synthesized through the sulfonylation of 4-bromotoluene. The process typically involves the reaction of 4-bromotoluene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylsulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reduction: It can be reduced to 4-bromobenzylsulfonamide using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Reduced Products: Such as 4-bromobenzylsulfonamide from reduction reactions.

Scientific Research Applications

Organic Synthesis

4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in organic synthesis:

- Oligonucleotide Synthesis : It plays a crucial role in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, facilitating the formation of phosphodiester bonds essential for DNA and RNA synthesis .

- Protection of Amines : The compound is used to protect amines by converting them into sulfonamides, which serve as intermediates in synthesizing various biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in synthesizing pharmaceutical intermediates:

- Antagonists : It has been utilized in the development of angiotensin II receptor antagonists, which are critical for managing hypertension .

- Sulfonamide Derivatives : The compound is also used to create sulfonamide derivatives that exhibit biological activity against various targets .

Biochemical Studies

The compound's ability to form sulfonamides makes it valuable in biochemical studies:

- Enzyme Inhibition Studies : It aids in synthesizing inhibitors for protein tyrosine phosphatases, showcasing significant selectivity and potency .

- Identification of Amines : Its reactivity allows for the identification of amines through sulfonamide formation, which can be further analyzed for biological activity .

Data Table: Applications Summary

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Organic Chemistry | Oligonucleotide synthesis | Oligodeoxyribonucleotides |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Angiotensin II receptor antagonists |

| Biochemical Studies | Enzyme inhibition studies | Protein tyrosine phosphatase inhibitors |

| Identification Techniques | Identification of amines | Sulfonamide formation for amine detection |

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of this compound in synthesizing angiotensin II receptor antagonists. The resulting compounds exhibited significant efficacy in lowering blood pressure in animal models, highlighting the compound's importance in pharmaceutical development .

Case Study 2: Enzyme Inhibition

Research involving protein tyrosine phosphatases showed that derivatives synthesized from this compound displayed high selectivity and potency. This study emphasized the role of sulfonamide derivatives in therapeutic applications, particularly concerning cancer treatment .

Mechanism of Action

The mechanism of action of 4-bromobenzylsulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form stable sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (4-Bromophenyl)methanesulfonyl chloride

- CAS No.: 53531-69-4

- Molecular Formula : C₇H₆BrClO₂S

- Molecular Weight : 269.54 g/mol

- Appearance : White crystalline powder .

Synthesis: 4-Bromobenzylsulfonyl chloride is synthesized via oxidative conversion of 4-bromothiophenol using TMSCl/KNO₃, followed by nucleophilic reactions to form intermediates for Heck coupling with styrene derivatives .

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Differences

Reactivity and Stability

Electrophilic Reactivity :

- The benzyl group in this compound enhances steric hindrance, slowing nucleophilic attacks compared to 4-bromobenzenesulfonyl chloride (direct SO₂Cl on benzene) .

- 4-(Bromomethyl)benzenesulfonyl chloride has a reactive bromomethyl group, enabling alkylation or cross-coupling reactions distinct from the benzyl variant .

Thermal Stability :

Biological Activity

4-Bromobenzylsulfonyl chloride, also known as 4-bromobenzenesulfonyl chloride, is a versatile compound primarily used in organic synthesis. Its biological activity is largely indirect, as it serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. This article delves into the mechanisms of action, biochemical pathways, and relevant research findings regarding the biological activity of this compound.

Target of Action

this compound does not directly interact with biological targets. Instead, it acts as a building block for synthesizing other compounds that do engage with biological systems. For instance, it can be used to introduce a sulfonyl group into various molecules, which can enhance their biological activity.

Mode of Action

The compound is primarily involved in nucleophilic substitution reactions where it reacts with amines and alcohols to form sulfonamides and sulfonate derivatives, respectively. These derivatives are crucial for the biological activity of the final products synthesized from this compound .

Biochemical Pathways

The specific pathways affected depend on the final compounds synthesized. For example, derivatives formed from this compound can act as angiotensin II receptor antagonists, which inhibit the renin-angiotensin system—a critical regulator of blood pressure and fluid balance.

Pharmacokinetics

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds synthesized using this compound vary significantly based on their specific structures. Understanding these properties is essential for predicting the efficacy and safety of the resultant bioactive compounds.

Research Applications

This compound has been utilized in various scientific fields:

- Organic Chemistry : It is a key reagent in synthesizing oligodeoxyribonucleotides and oligoribonucleotides.

- Biological Research : The compound is employed to protect amines during synthesis processes, forming sulfonamides that serve as intermediates for biologically active compounds.

- Pharmaceutical Development : It plays a significant role in creating pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

- Industrial Applications : The compound is also used in producing agrochemicals and dyes.

Case Studies

Several studies highlight the utility of this compound in drug development:

- Synthesis of Sulfa Drugs : Researchers have demonstrated that this compound can facilitate the formation of sulfa drugs, which are antibiotics with significant antibacterial properties. The sulfonyl group enhances the drug's ability to interact with bacterial enzymes .

- Palladium-Catalyzed Reactions : In a study involving palladium-catalyzed desulfitative arylation reactions, this compound was used successfully without cleaving C-Br bonds, allowing further functionalization of complex organic molecules .

- Derivatization Techniques : A method involving pre-column derivatization with this compound was developed for analyzing primary amines via liquid chromatography. This technique showcased high sensitivity and specificity for detecting various biomolecules .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial Properties | Forms sulfa drugs that inhibit bacterial growth |

| Pharmacological Interactions | Modifies drug efficacy through selective sulfonation |

| Analytical Applications | Used in derivatization for enhanced detection in chromatography techniques |

| Synthetic Utility | Acts as an intermediate for synthesizing diverse bioactive compounds |

Q & A

Q. What are the common synthetic routes for 4-Bromobenzylsulfonyl Chloride?

The compound is typically synthesized via two primary routes:

- Route 1 : Chlorosulfonation of 4-bromobenzyl bromide using chlorosulfonic acid under controlled anhydrous conditions. This method requires precise temperature control (0–5°C) to minimize side reactions.

- Route 2 : Reaction of 4-bromobenzyl chloride with sulfur dioxide and chlorine gas in the presence of a catalyst (e.g., AlCl₃), followed by purification via recrystallization . Yields and purity depend on stoichiometric ratios and reaction duration, with typical yields ranging from 60–75%.

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Use a respirator in poorly ventilated areas.

- Handling : Conduct reactions under inert gas (e.g., N₂) to prevent hydrolysis. Avoid contact with water, bases, or oxidizing agents, as violent reactions may occur.

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek immediate medical attention. For skin contact, wash thoroughly with soap and water .

Q. How should this compound be stored to ensure stability?

Store in a cool (<25°C), dry environment under inert gas (e.g., argon) within tightly sealed containers. Moisture-sensitive; use desiccants like silica gel. Shelf life is typically 12–18 months when stored correctly .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify molecular structure (e.g., aromatic protons at δ 7.4–7.6 ppm, sulfonyl chloride resonance at δ 3.9 ppm).

- Melting Point : Confirm purity via melting point analysis (reported 117°C; deviations >2°C indicate impurities).

- HPLC : Quantify purity (>98% by reverse-phase chromatography with UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature : Lower temperatures (0–5°C) during chlorosulfonation reduce decomposition.

- Solvent Choice : Anhydrous dichloromethane or chlorobenzene minimizes hydrolysis.

- Catalyst Loading : Optimize AlCl₃ concentration (5–10 mol%) to balance reactivity and side-product formation. Post-reaction, isolate the product via vacuum distillation and recrystallize from hexane/ethyl acetate (3:1) to enhance purity .

Q. What strategies enable functionalization of this compound into complex molecules?

The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively. For example:

Q. How should researchers address discrepancies in reported physicochemical data?

Cross-validate data using multiple techniques:

Q. What mechanisms underlie the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the benzyl carbon for nucleophilic attack, while the bromine substituent stabilizes intermediates via resonance. In aqueous conditions, hydrolysis yields 4-bromobenzylsulfonic acid, requiring strict anhydrous handling .

Q. How does the bromine substituent influence electronic properties compared to non-halogenated analogs?

Bromine increases electrophilicity at the benzyl carbon, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) show a 15–20% increase in partial positive charge compared to unsubstituted benzylsulfonyl chlorides. This directs regioselectivity in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.